N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a 2-fluorophenoxy group at position 2 and a benzene sulfonamide moiety at position 3. The benzene ring is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-12-9-14(7-8-16(12)25-2)27(23,24)22-13-10-20-18(21-11-13)26-17-6-4-3-5-15(17)19/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMPSUPBBHWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-5-(4-methylphenylsulfonamido)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 54)
- Core Structure : Tetrahydro pyrimidine (saturated ring) vs. aromatic pyrimidine in the target compound.
- Substituents :
- Chloro and fluoro groups on the phenyl ring (vs. methoxy and methyl in the target compound).
- 4-Methylphenylsulfonamide (bulkier substituent) vs. benzene sulfonamide with methoxy/methyl groups.
- Implications : The saturated pyrimidine ring in Compound 54 may reduce metabolic stability compared to the aromatic pyrimidine in the target compound. The chloro/fluoro substituents could enhance lipophilicity but may introduce toxicity risks .
Structural Analog 2: N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide
- Core Structure: Pyrimidine linked to a quinoline scaffold (vs. benzene sulfonamide in the target compound).
- Substituents: Cyano (-CN) and tetrahydrofuran-3-yloxy groups (enhance hydrogen bonding and solubility). Piperidinylidene acetamide (introduces conformational flexibility).
- The cyano group could modulate electronic properties .
Structural Analog 3: Descarbonsildenafil (3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide)
- Core Structure : Pyrazolo[4,3-d]pyrimidine (vs. pyrimidine in the target compound).
- Substituents: Dimethylaminoethyl group (enhances solubility and basicity). Ethoxy group (vs. methoxy in the target compound).
- Implications: The pyrazolo-pyrimidine core is a hallmark of phosphodiesterase (PDE) inhibitors. The dimethylaminoethyl group in Descarbonsildenafil likely improves cell permeability compared to the target compound’s methyl/methoxy substituents .
Research Implications
- Fluorophenoxy vs. Chloro/Fluoro Substitutents: The target compound’s 2-fluorophenoxy group may offer a balance between lipophilicity and metabolic stability compared to chloro-fluoro analogs .
- Quinoline vs. Benzene Scaffolds: Quinoline-linked analogs () demonstrate expanded aromatic systems, which may enhance target affinity but increase molecular weight and synthetic complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
